3-(3-boronophenyl)propanoic Acid
Overview
Description
3-(3-Boronophenyl)propanoic acid is an organic compound with the molecular formula C9H11BO4 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-boronophenyl)propanoic acid typically involves the following steps:
Bromination: The starting material, 3-phenylpropanoic acid, undergoes bromination to form 3-(3-bromophenyl)propanoic acid.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron. This step introduces the boron atom into the phenyl ring, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-boronophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane or boronate esters.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
3-(3-boronophenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-boronophenyl)propanoic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming reversible covalent bonds. This property is exploited in applications such as enzyme inhibition, where the compound can bind to active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
3-(3-Bromophenyl)propanoic acid: A brominated analog used as an intermediate in the synthesis of 3-(3-boronophenyl)propanoic acid.
Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-(4-Boronophenyl)butanoic acid: A structurally similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific combination of a boronic acid group and a propanoic acid moiety. This structure imparts distinct reactivity and binding properties, making it valuable in various synthetic and therapeutic applications.
Properties
IUPAC Name |
3-(3-boronophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6,13-14H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBQHOJBARDWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397405 | |
Record name | 3-(2-CARBOXYETHYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693803-17-7 | |
Record name | 3-(2-CARBOXYETHYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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